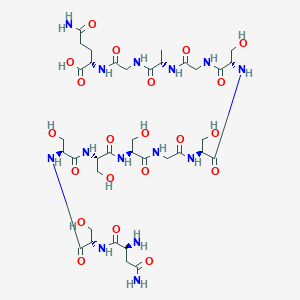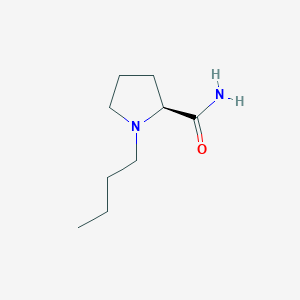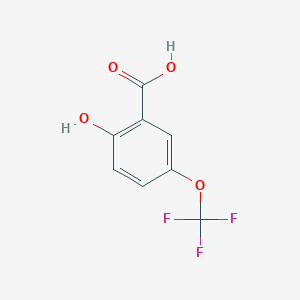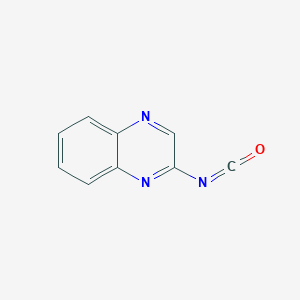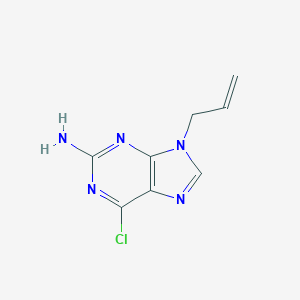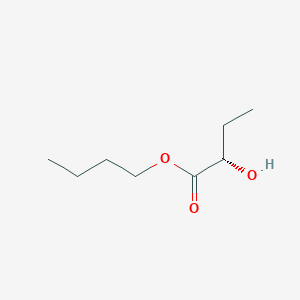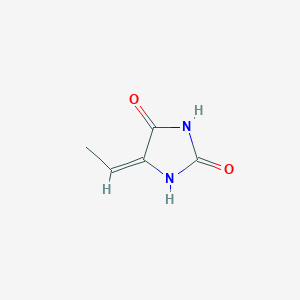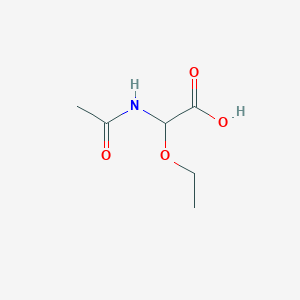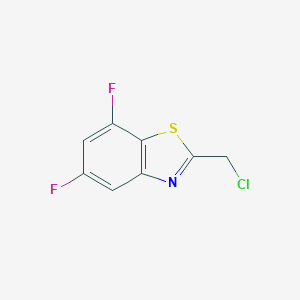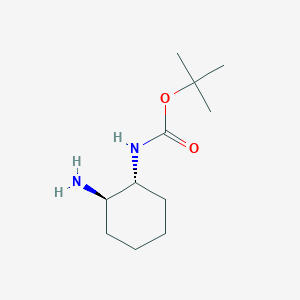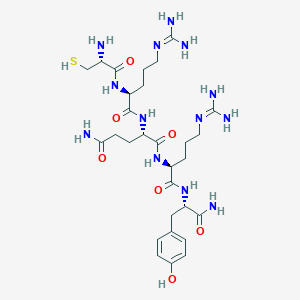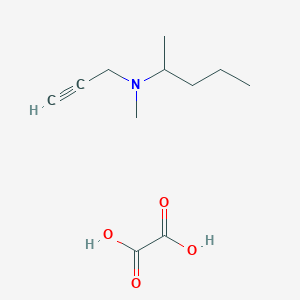
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1), also known as selegiline, is a selective irreversible monoamine oxidase-B (MAO-B) inhibitor. It is a synthetic derivative of phenylethylamine, a natural neurotransmitter. Selegiline is commonly used in the treatment of Parkinson's disease and depression. It has also been studied for its potential in the treatment of Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
Selegiline works by irreversibly inhibiting the enzyme MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) increases the levels of dopamine in the brain, which can improve motor symptoms in Parkinson's disease and alleviate depressive symptoms.
Biochemical and Physiological Effects
Selegiline has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also has antioxidant properties and has been shown to protect against oxidative stress. Selegiline has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Selegiline has been used extensively in laboratory experiments to study its effects on neurotransmitter levels and neurodegenerative diseases. Its irreversible inhibition of MAO-B makes it a useful tool for studying the role of dopamine in the brain. However, its selectivity for MAO-B over MAO-A can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1). One area of interest is its potential in the treatment of ADHD. Selegiline has been shown to increase dopamine levels in the brain, which could improve attention and focus in individuals with ADHD. Another area of interest is its potential as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Selegiline's antioxidant properties and neuroprotective effects make it a promising candidate for further study in these areas.
Métodos De Síntesis
Selegiline can be synthesized through a multi-step process starting from 2-phenylethylamine. The first step involves the reaction of 2-phenylethylamine with propargyl bromide to form N-(2-propynyl)-2-phenylethylamine. This intermediate is then reacted with methyl iodide to form N-methyl-N-(2-propynyl)-2-phenylethylamine. Finally, this compound is reacted with ethanedioic acid (oxalic acid) to form N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) ethanedioate.
Aplicaciones Científicas De Investigación
Selegiline has been extensively studied for its potential therapeutic applications. It has been shown to improve motor symptoms in patients with Parkinson's disease and to have antidepressant effects in patients with major depressive disorder. Selegiline has also been studied for its potential in the treatment of Alzheimer's disease, with mixed results. Some studies have shown a modest improvement in cognitive function, while others have not found any significant benefit.
Propiedades
Número CAS |
143347-30-2 |
|---|---|
Nombre del producto |
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) |
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-5-7-9(3)10(4)8-6-2;3-1(4)2(5)6/h2,9H,5,7-8H2,1,3-4H3;(H,3,4)(H,5,6) |
Clave InChI |
DSWZXDHSUJGKGK-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
SMILES canónico |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
Sinónimos |
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



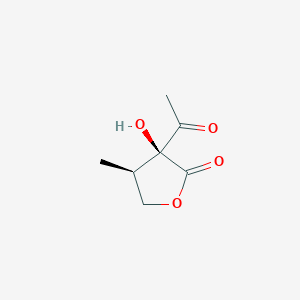
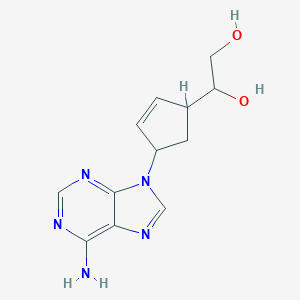
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
